Methyl pentadec-8-ene-5,11-diynoate
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Overview
Description
Methyl pentadec-8-ene-5,11-diynoate is an organic compound with the molecular formula C_16H_22O_2. It is characterized by the presence of a long carbon chain with both double and triple bonds, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl pentadec-8-ene-5,11-diynoate typically involves the coupling of appropriate alkyne and alkene precursors. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This method allows for the formation of carbon-carbon bonds under mild conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar coupling reactions. The choice of catalysts, solvents, and reaction conditions can be optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
Methyl pentadec-8-ene-5,11-diynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and osmium tetroxide (OsO_4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br_2) or chlorine (Cl_2).
Major Products Formed
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl pentadec-8-ene-5,11-diynoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl pentadec-8-ene-5,11-diynoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The presence of multiple reactive sites allows it to participate in diverse chemical reactions, contributing to its biological and industrial relevance.
Comparison with Similar Compounds
Similar Compounds
Methyl dec-2-en-4,6-diynoate: Another compound with similar structural features but a shorter carbon chain.
Pentadecane: A saturated hydrocarbon with a similar carbon chain length but lacking the double and triple bonds.
Uniqueness
Methyl pentadec-8-ene-5,11-diynoate is unique due to its combination of double and triple bonds, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62285-70-5 |
---|---|
Molecular Formula |
C16H22O2 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
methyl pentadec-8-en-5,11-diynoate |
InChI |
InChI=1S/C16H22O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h8-9H,3-4,7,10,13-15H2,1-2H3 |
InChI Key |
VZOOKGFNAUKPDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CCC=CCC#CCCCC(=O)OC |
Origin of Product |
United States |
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